Alanine, N-carbamoyl-N-nitroso-3-phenyl-
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Overview
Description
Alanine, N-carbamoyl-N-nitroso-3-phenyl- is a compound with the molecular formula C10H11N3O4 and a molecular weight of 237.24 g/mol It is a derivative of alanine, an amino acid, and contains both carbamoyl and nitroso functional groups
Preparation Methods
The synthesis of Alanine, N-carbamoyl-N-nitroso-3-phenyl- involves several steps One common method includes the protection of the amino group of alanine using a tert-butyl carbamate (Boc) groupThe final step involves the deprotection of the Boc group to yield the desired compound .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. Reaction conditions typically include controlled temperatures and pH levels to ensure the stability of the intermediate and final products.
Chemical Reactions Analysis
Alanine, N-carbamoyl-N-nitroso-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitro compounds, amines, and substituted carbamoyl derivatives .
Scientific Research Applications
Alanine, N-carbamoyl-N-nitroso-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Alanine, N-carbamoyl-N-nitroso-3-phenyl- involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound can also generate reactive oxygen species (ROS) through redox reactions, which can induce oxidative stress and damage in cells .
Comparison with Similar Compounds
Alanine, N-carbamoyl-N-nitroso-3-phenyl- can be compared with other nitroso and carbamoyl derivatives:
N-Nitrosodimethylamine: A simpler nitroso compound known for its carcinogenic properties.
N-Carbamoyl-β-alanine: A similar compound with a carbamoyl group but lacking the nitroso group.
N-Nitroso-N-methylurea: Another nitroso compound used in cancer research for its mutagenic effects
The uniqueness of Alanine, N-carbamoyl-N-nitroso-3-phenyl- lies in its combination of both nitroso and carbamoyl groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
67792-90-9 |
---|---|
Molecular Formula |
C10H11N3O4 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-[carbamoyl(nitroso)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H11N3O4/c11-10(16)13(12-17)8(9(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,16)(H,14,15) |
InChI Key |
OLRGOQHCUKOIAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N(C(=O)N)N=O |
Origin of Product |
United States |
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